2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a unique combination of pyrazole, benzothiophene, and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various halogenating agents, bases, and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and bases. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer treatment and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Molecular docking studies have shown that the compound fits well into the active sites of target proteins, forming essential hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
2-[1-(Difluoromethyl)-1H-pyrazol-5-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H22F2N6S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[2-(difluoromethyl)pyrazol-3-yl]-13-(2-methylbutan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H22F2N6S/c1-4-20(2,3)11-5-6-12-14(9-11)29-18-15(12)17-25-16(26-27(17)10-23-18)13-7-8-24-28(13)19(21)22/h7-8,10-11,19H,4-6,9H2,1-3H3 |
InChI Key |
XGZYWCMYXQUZRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=NN5C(F)F |
Origin of Product |
United States |
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